N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide
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Overview
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide typically involves the condensation reaction between 4,6-dimethylpyrimidin-2-amine and 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or partially reduced intermediates.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its electronic properties.
Catalysis: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic transformations.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methoxyphenyl)amino]methylidene]benzamide
- N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-chlorophenyl)amino]methylidene]benzamide
- N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-fluorophenyl)amino]methylidene]benzamide
Uniqueness
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]benzamide is unique due to its specific substitution pattern on the pyrimidine and benzamide moieties, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-8-7-11-18(12-14)24-21(25-19(27)17-9-5-4-6-10-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
XDWSZRMDSLREJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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